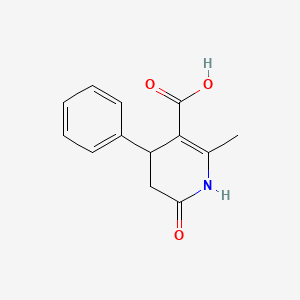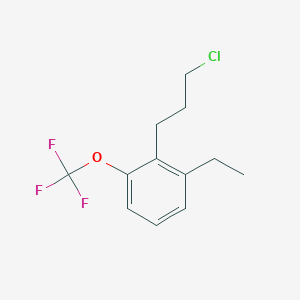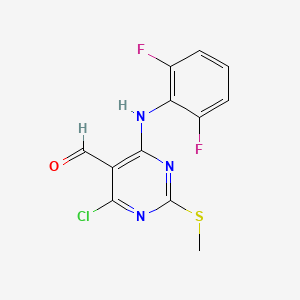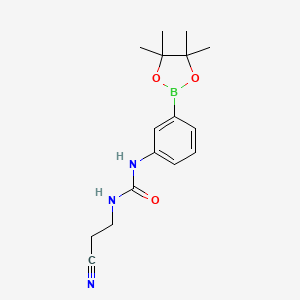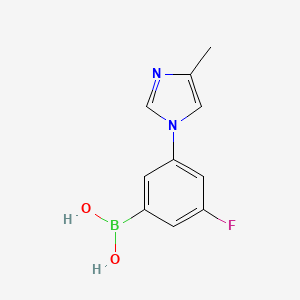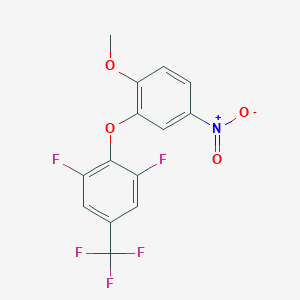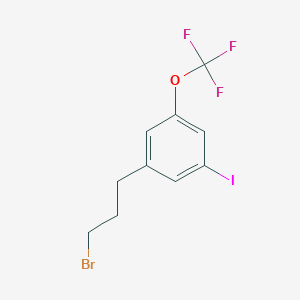
(3-Chlorophenyl) quinazoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl) quinazoline-2-carboxylate is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group in the structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl) quinazoline-2-carboxylate typically involves the reaction of 3-chlorobenzoic acid with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinazoline ring. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl) quinazoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can lead to the formation of quinazoline-2-carboxamide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4-dicarboxylate derivatives.
Reduction: Quinazoline-2-carboxamide derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chlorophenyl) quinazoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl) quinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2-carboxylate: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activities.
(4-Chlorophenyl) quinazoline-2-carboxylate: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and activity.
Quinazoline-2,4-dicarboxylate:
Uniqueness
(3-Chlorophenyl) quinazoline-2-carboxylate is unique due to the presence of the 3-chlorophenyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other quinazoline derivatives and contributes to its specific applications in scientific research and industry.
Properties
Molecular Formula |
C15H9ClN2O2 |
|---|---|
Molecular Weight |
284.69 g/mol |
IUPAC Name |
(3-chlorophenyl) quinazoline-2-carboxylate |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-6-12(8-11)20-15(19)14-17-9-10-4-1-2-7-13(10)18-14/h1-9H |
InChI Key |
RAUJLCZYSJSOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



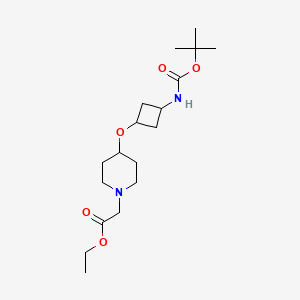
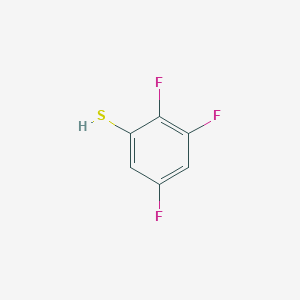

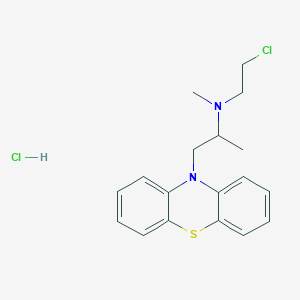

![3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine](/img/structure/B14068619.png)
